1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea” can be elucidated by different spectroscopic techniques including IR, NMR, and Mass . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by these techniques .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used in the development of novel KRAS G12C inhibitors, which are potent anticancer agents for KRAS G12C-mutated NCI-H358 cells . This indicates the potential of these compounds as lead compounds for the treatment of intractable cancers .
Targeted Covalent Inhibitors (TCIs)
These compounds have spurred the search for novel scaffolds to install covalent warheads, which are used in the development of targeted covalent inhibitors (TCIs) for treating cancers .
Drug Prejudice Scaffold
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is useful in material science because of its structural character .
Synthesis of Fused Bicyclic Heterocycles
Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles . It is synthesized from easily available chemicals due to its tremendous use in various branches of chemistry .
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, including the development of optoelectronic devices .
Sensors
These compounds have been reported in different technological applications, such as sensors .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
Inhibitors of Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX)
The synthesized compounds have been evaluated for their inhibitory activities against AChE, BChE, and LOX using in vitro methods . The most potent compounds have been further studied through docking and kinetic studies to evaluate the inhibition mechanism .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the development of various drugs, including covalent inhibitors . .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be involved in various biochemical pathways depending on their specific targets. They can affect the activity of enzymes, receptors, or other proteins, leading to changes in the downstream effects of these pathways .
properties
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(23-13-15-28-17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)20-16-26-14-7-6-12-21(26)24-20/h1-12,14,16H,13,15H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGWYJBCYMLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.